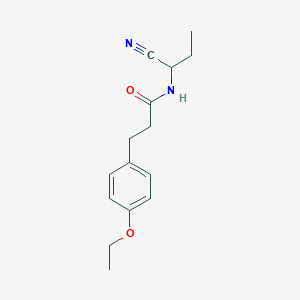
N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide, commonly known as CEPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEPPA is a selective agonist of the type 4 metabotropic glutamate receptor (mGluR4), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system (CNS).
科学研究应用
CEPPA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, anxiety, and depression. It has been shown to have neuroprotective effects, improve cognitive function, and reduce motor deficits in animal models of Parkinson's disease. CEPPA has also been found to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
作用机制
CEPPA selectively activates N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide, which is primarily expressed in the presynaptic terminals of glutamatergic neurons in the CNS. Activation of N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide leads to the inhibition of glutamate release, which reduces the excitatory neurotransmission and synaptic plasticity. This mechanism of action is believed to underlie the neuroprotective and therapeutic effects of CEPPA in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CEPPA has been shown to have various biochemical and physiological effects, including the modulation of dopamine and serotonin levels in the brain, the regulation of inflammatory response, and the reduction of oxidative stress. CEPPA has also been found to enhance the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in promoting neuronal survival and plasticity.
实验室实验的优点和局限性
CEPPA has several advantages for lab experiments, including its high selectivity for N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide, its ability to cross the blood-brain barrier, and its low toxicity. However, CEPPA has some limitations, such as its relatively short half-life and the need for careful dosing and administration to avoid off-target effects.
未来方向
There are several future directions for research on CEPPA, including the development of more potent and selective N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide agonists, the investigation of the molecular mechanisms underlying the neuroprotective and therapeutic effects of CEPPA, and the evaluation of its potential clinical applications in humans. Additionally, the use of CEPPA in combination with other drugs or therapies may enhance its effectiveness and reduce its limitations.
合成方法
The synthesis of CEPPA involves the reaction of 3-(4-ethoxyphenyl)propanoic acid with thionyl chloride to form 3-(4-ethoxyphenyl)propanoyl chloride, which is then reacted with cyanopropylamine to produce CEPPA. The purity and yield of CEPPA can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.
属性
IUPAC Name |
N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-13(11-16)17-15(18)10-7-12-5-8-14(9-6-12)19-4-2/h5-6,8-9,13H,3-4,7,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLRRRPQDSAFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCC1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-3-(4-ethoxyphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzoate](/img/structure/B2990224.png)
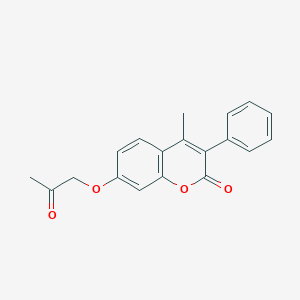
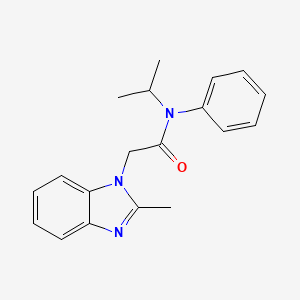
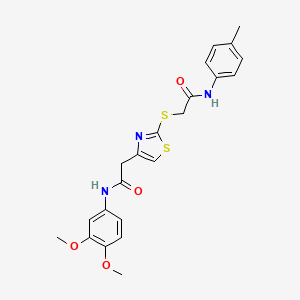

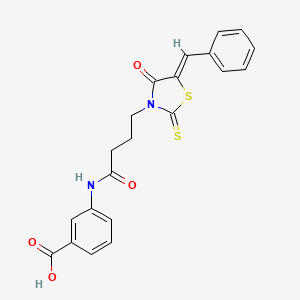
![3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2990237.png)
methyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2990238.png)
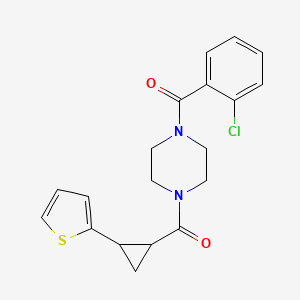
![Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate](/img/structure/B2990241.png)
![1-(4-phenylpiperazin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2990244.png)
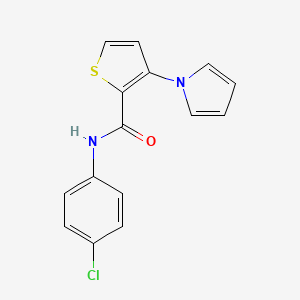
![1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2990246.png)
![N-(3-methoxybenzyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990247.png)